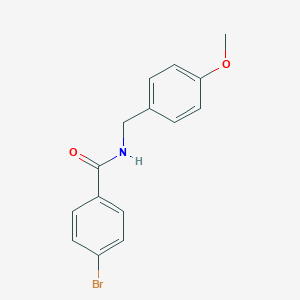

4-bromo-N-(4-methoxybenzyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCQTPDSYQZNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330668 | |

| Record name | 4-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346690-23-1 | |

| Record name | 4-bromo-N-[(4-methoxyphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo N 4 Methoxybenzyl Benzamide and Its Analogues

Strategic Precursor Selection for Benzamide (B126) Synthesis

The foundation of an efficient synthesis lies in the judicious selection of starting materials. For a disubstituted amide like 4-bromo-N-(4-methoxybenzyl)benzamide, the two primary precursors are an activated carboxylic acid derivative and an amine.

Utilization of 4-Bromobenzoyl Chloride in Amidation Reactions

4-Bromobenzoyl chloride is a highly effective precursor for introducing the 4-bromobenzoyl moiety. nih.gov As an acyl chloride, it is significantly more reactive than its corresponding carboxylic acid, facilitating amide bond formation under milder conditions. The classic method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base. iitk.ac.inwikipedia.org

The reaction is typically performed in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.orgorganic-chemistry.orglscollege.ac.in The choice of solvent and base is critical to optimize the yield and minimize side reactions, such as the hydrolysis of the acyl chloride. cam.ac.uk For instance, the synthesis of N-substituted benzamides often employs a mixture of an organic solvent like dichloromethane (B109758) or diethyl ether with an aqueous solution of a base like sodium hydroxide (B78521). wikipedia.org

One documented synthesis of an analogue, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, involves refluxing 4-bromobenzoyl chloride with the corresponding aniline (B41778) derivative in anhydrous acetone (B3395972) for 4 hours. nih.gov Another preparation of 4-bromobenzoyl chloride itself involves heating 4-bromobenzoic acid with thionyl chloride in dichloromethane with a catalytic amount of N,N-dimethylformamide under reflux for two days. prepchem.com

Table 1: Examples of Amidation Reactions Using 4-Bromobenzoyl Chloride Analogues

| Amine Reactant | Base | Solvent | Reaction Conditions | Product | Yield | Reference |

| 4-Methoxy-2-nitroaniline | None | Anhydrous Acetone | Reflux, 4 hours | 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Not specified | nih.gov |

| Phenethylamine | Aqueous NaOH | Dichloromethane/Water | Room Temperature | N-Phenethyl-4-bromobenzamide | Not specified | lscollege.ac.in |

| Benzylamine (B48309) | Triethylamine | Ethyl Acetate (B1210297) | Ambient Temperature, 30 min | N-Benzylacetamide (from Acetyl Chloride) | Not specified | cam.ac.uk |

| Nitrobenzene | Iron dust/Water | Water | 60 °C, 36 hours | N-Phenylbenzamide (from Benzoyl Chloride) | 88% | nih.gov |

This table presents data for analogous reactions to illustrate the general conditions for using acyl chlorides in benzamide synthesis.

Derivatives of 4-Methoxybenzylamine (B45378) in Amide Bond Formation

4-Methoxybenzylamine is the key precursor for introducing the N-(4-methoxybenzyl) group. Its derivatives can be employed to modulate reactivity and achieve specific synthetic goals. The synthesis of N-(4-methoxybenzyl) amides from various fatty acids has been accomplished using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), yielding products in high yields (84-90%). nih.gov This demonstrates the utility of 4-methoxybenzylamine as a reliable nucleophile in standard amidation reactions.

Furthermore, research into dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators has led to the synthesis of numerous N-benzylbenzamide derivatives. acs.org These syntheses often start with the activation of a benzoic acid derivative, followed by the addition of a substituted benzylamine, highlighting the versatility of this synthetic approach. acs.org

Table 2: Synthesis of Amides Using 4-Methoxybenzylamine and its Analogues

| Carboxylic Acid/Acyl Source | Coupling Agent/Method | Solvent | Product | Yield | Reference |

| Undec-10-enoic acid | DCC, DMAP | Not specified | N-(4-methoxybenzyl)undec-10-enamide | 90% | nih.gov |

| (9Z, 12R)-12-Hydroxyoctadec-9-enoic acid | DCC, DMAP | Not specified | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | 84% | nih.gov |

| Oleic acid | DCC, DMAP | Not specified | N-(4-methoxybenzyl)oleamide | Not specified | nih.gov |

| 4-Formylbenzoic acid activated with Isobutyl Chloroformate | Mixed Anhydride | Dichloromethane | 4-Formyl-N-(substituted benzyl)benzamides | Not specified | acs.org |

This table showcases the application of 4-methoxybenzylamine and related amines in the synthesis of various amides.

Optimized Amidation Protocols

Beyond precursor selection, the optimization of the reaction conditions and methodology is paramount for achieving high efficiency, purity, and sustainability.

Direct Condensation and Coupling Reagent-Mediated Approaches (e.g., TiCl₄, HATU)

Direct amidation of carboxylic acids with amines is an atom-economical but challenging transformation that often requires harsh conditions. To overcome this, various coupling reagents and mediators have been developed.

Titanium tetrachloride (TiCl₄) has emerged as an effective Lewis acid for mediating the direct condensation of carboxylic acids and amines. researchgate.net It activates the carboxylic acid towards nucleophilic attack by the amine. mdpi.com The proposed mechanism involves the formation of an adduct between TiCl₄ and the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. researchgate.netmdpi.com This method has been successfully applied to a wide range of substrates, providing amides in moderate to excellent yields. researchgate.net A related catalyst, titanium tetrafluoride (TiF₄), has also been shown to be effective for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene, with catalyst loading as low as 5-10 mol%. rsc.orgrsc.org

Peptide coupling reagents are also widely used for amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its fast reaction times and high yields, even with sterically hindered substrates. While specific studies on the use of HATU for this compound are not detailed in the provided context, its general applicability in forming N-aryl benzamides is well-established in organic synthesis.

Solvent-Free and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes the use of green and sustainable methods to reduce environmental impact. rsc.org This includes solvent-free reactions and the use of environmentally benign catalysts and reaction media.

Solvent-free synthesis of benzamides has been achieved through various methods, including microwave irradiation, which can lead to good yields and shorter reaction times. nih.gov One specific green protocol for a related compound, 4-bromo-N-(4-methylbenzyl)benzamide, involves heating an alcohol and a nitrile at 80°C under solvent-free conditions with a magnetic nanoparticle-supported catalyst. chemicalbook.com This approach, known as the Ritter Amidation, yielded the product in 81% yield. chemicalbook.com

The use of alcohols as starting materials in place of more reactive but less atom-economical halides is another green strategy. Ruthenium-catalyzed coupling of primary alcohols with primary alkylamines can directly afford secondary amides, with the only byproduct being hydrogen gas. acs.org Furthermore, tandem reactions that combine oxidation of a benzyl-type alcohol to an aldehyde followed by reductive amination in one pot represent an innovative and efficient approach to amine and amide synthesis. rsc.org

Table 3: Green and Solvent-Free Synthetic Approaches to Benzamides

| Reactants | Catalyst/Conditions | Solvent | Product Type | Yield | Reference |

| 4-Bromobenzyl alcohol, 4-Methylbenzonitrile | CoFe₂O₄SiO₂-DASA | Solvent-free | 4-bromo-N-(4-methylbenzyl)benzamide | 81% | chemicalbook.com |

| Acid anhydrides, Diamines | Microwave irradiation | Solvent-free | Tetracyclic benzimidazole (B57391) derivatives | Good yields | nih.gov |

| 2-Phenylethanol, Benzylamine | Ru complex, NHC, Phosphine | Toluene (Reflux) | N-Benzyl 2-phenylacetamide | 15% | acs.org |

| Nitroarenes, Acyl chlorides | Fe dust | Water | N-Aryl amides | 88% (for N-phenyl benzamide) | nih.gov |

This table highlights various sustainable methods for the synthesis of benzamides and their analogues.

Reflux and Temperature-Controlled Synthesis

Temperature is a critical parameter in the synthesis of benzamides. Many amidation reactions are conducted under reflux to ensure the reaction proceeds to completion. For example, the preparation of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide was carried out by refluxing the reactants in acetone for four hours. nih.gov Similarly, the synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid often involves heating the reaction mixture at reflux. prepchem.com

Chemo- and Regioselective Synthesis Considerations

The synthesis of N-substituted benzamides from starting materials with multiple reactive sites presents significant challenges in selectivity. Chemoselectivity—the ability to react with one functional group in the presence of others—and regioselectivity—the control of reaction at a specific position on a molecule—are paramount for achieving high yields of the desired product.

Chemoselectivity in Amide Bond Formation:

The primary method for synthesizing benzamides is the acylation of an amine with a benzoic acid derivative. When either the amine or the acid component contains other sensitive functional groups (like alcohols or other amines), chemoselective methods are necessary.

Activation of Carboxylic Acids: Standard amide coupling often requires the activation of the carboxylic acid. However, many coupling reagents can react with other nucleophilic groups present in the substrates. A reported strategy for selective amide bond formation in the presence of reactive alcohols involves using TCFH (tetramethylchloroformamidinium hexafluorophosphate) with catalytic Oxyma (ethyl cyanohydroxyiminoacetate). This combination proves highly reactive and selective for the desired amide coupling. rsc.org

Reactions with Acylsilanes: An alternative chemoselective method involves the ligation of acylsilanes with hydroxylamines, known as ASHA ligation. This reaction proceeds rapidly and mildly in aqueous conditions, showing excellent tolerance for various functional groups. nih.gov

Potassium Acyltrifluoroborates: Another approach uses potassium acyltrifluoroborates, which react with primary amines in the presence of a chlorinating agent. This method is notable for its tolerance of alcohols, carboxylic acids, and even secondary amines in the substrates, proceeding quickly at an acidic pH in water. acs.org

Regioselectivity in Aromatic Substitution:

For a molecule like this compound, the positions of the bromo and methoxybenzyl groups are critical. The synthesis must control the substitution pattern on the aromatic rings.

Directed Lithiation: In complex substituted aromatics, direct lithiation followed by reaction with an electrophile is a powerful tool for achieving regioselectivity. For instance, the synthesis of a complex tetra-substituted thiophene (B33073) carboxamide was achieved through three successive chemo- and regioselective direct lithiation reactions. mdpi.com This principle can be applied to benzene (B151609) rings where directing groups guide metallation to a specific site.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in regioselectively forming C-C or C-N bonds. In the synthesis of derivatized, axially chiral tribrominated benzamides, sequential Pd-catalyzed cross-coupling and lithium-halogen exchange reactions were used with high regioselectivity. nih.gov This demonstrates how existing halogen atoms can serve as handles for introducing new functional groups at specific positions.

Catalyst-Controlled C-H Activation: Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation to form new bonds. A Co(III)-catalyzed reaction has been reported for the site-selective benzannulation of substituted pyridones, highlighting the role of the catalyst system in controlling which C-H bond reacts. rsc.org Such strategies can be envisioned for the direct functionalization of benzamide scaffolds.

The table below summarizes various selective synthetic strategies applicable to benzamide synthesis.

Table 1: Selected Methodologies for Chemo- and Regioselective Synthesis| Methodology | Key Reagents/Catalysts | Selectivity Type | Key Features | Reference |

|---|---|---|---|---|

| Hindered Amide Coupling | TCFH/catalytic Oxyma | Chemoselective | Selective for less reactive amines over competing alcohols. | rsc.org |

| Amide Formation from Acyltrifluoroborates | Potassium acyltrifluoroborates, Chlorinating agent | Chemoselective | Proceeds in water at acidic pH; tolerates alcohols and secondary amines. | acs.org |

| ASHA Ligation | Acylsilanes, Hydroxylamines | Chemoselective | Mild, high-yielding reaction under aqueous conditions with broad functional group tolerance. | nih.gov |

| Iterative Cross-Coupling | Pd catalysts | Regioselective | Allows for sequential, site-specific functionalization of poly-halogenated substrates. | nih.gov |

| Directed Lithiation | Organolithium reagents (e.g., n-BuLi) | Regioselective | Enables functionalization at specific positions guided by existing substituent groups. | mdpi.com |

Purification and Isolation Methodologies for Benzamide Products

Following synthesis, the crude reaction mixture typically contains the desired benzamide product, unreacted starting materials, reagents, and by-products. The isolation of a pure benzamide product is a critical final step. The choice of purification method depends on the physical properties of the product (e.g., polarity, crystallinity, volatility) and the nature of the impurities.

Recrystallization:

For solid benzamide products, recrystallization is often the method of choice due to its simplicity and efficiency, especially for removing minor impurities. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Upon slow cooling, the pure product crystallizes out, leaving impurities dissolved in the mother liquor. researchgate.netmasterorganicchemistry.com

Solvent Selection: The selection of an appropriate solvent is crucial. For polar compounds like many benzamides, polar solvents such as ethanol, acetone, or acetonitrile (B52724) are often effective. researchgate.net In one documented synthesis of N-substituted benzamides, the final products were recrystallized from ethyl acetate. mdpi.comproquest.com

Chromatography:

When recrystallization is ineffective, or for non-crystalline (liquid or oil) products, chromatographic techniques are employed. biotage.com

Flash Chromatography: This is a common technique used to purify and isolate reaction products on a preparative scale. biotage.com It utilizes a column of a solid stationary phase (most commonly silica (B1680970) gel) and a liquid mobile phase. Separation occurs based on the differential partitioning of the components of the mixture between the two phases. A synthesis of a 4-bromo-N-(4-methylbenzyl)benzamide analogue specified purification by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Thin-Layer Chromatography (TLC): TLC is primarily an analytical tool used to monitor reaction progress and to identify suitable solvent systems for flash chromatography. nih.gov However, preparative TLC can be used for the purification of small-scale reactions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative separations. sielc.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is particularly useful for purifying polar organic molecules like benzamides. biotage.comsielc.com In some complex separations, a two-dimensional LC method, coupling normal-phase (NPLC) and reversed-phase (RPLC) chromatography, has been shown to be effective for purifying amide alkaloids. rsc.org

Acid-Base Extraction:

This technique exploits the acidic or basic nature of impurities or the product itself. masterorganicchemistry.com Since amides are generally neutral, this method is excellent for removing unreacted starting materials like carboxylic acids (by washing with a basic aqueous solution) or amines (by washing with an acidic aqueous solution).

The table below compares common purification methodologies for benzamide products.

Table 2: Comparison of Purification Methodologies for Benzamide Products| Methodology | Principle of Separation | Best Suited For | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures | Crystalline solid products with thermally stable impurities. | Simple, cost-effective, can yield very pure material. | Requires a suitable solvent; not for oils or amorphous solids; potential for product loss. | researchgate.net |

| Flash Chromatography | Differential partitioning between stationary and mobile phases | Most organic compounds, including oils and solids; preparative scale. | Widely applicable, can separate complex mixtures. | Consumes solvent and stationary phase; can be time-consuming. | biotage.com |

| HPLC | High-resolution differential partitioning | Analytical quantification and high-purity preparative separation. | Excellent separation efficiency and resolution. | Expensive equipment; limited sample load for preparative work. | sielc.com |

| Acid-Base Extraction | Differential solubility in aqueous vs. organic phases based on pH | Removing acidic or basic impurities from a neutral product. | Fast, simple, and effective for removing specific types of impurities. | Only applicable if there is a significant difference in acidity/basicity. | masterorganicchemistry.com |

Compound Index

Despite a comprehensive and targeted search for crystallographic data on the chemical compound this compound, the specific single-crystal X-ray diffraction (SCXRD) studies required to generate the requested article are not available in the public domain through accessible databases and scientific literature.

Searches were conducted to locate primary crystallographic data which would form the basis for a detailed analysis of the compound's molecular geometry, bond lengths, bond angles, torsion angles, and supramolecular interactions. These inquiries included searches for a specific publication by Yathirajan et al. potentially related to this compound, as well as direct queries to the Cambridge Crystallographic Data Centre (CCDC), a primary repository for such information.

While crystallographic reports for structurally related but distinct molecules, such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide and 4-bromo-N,N′-bis(4-methoxyphenyl)benzamidine, were identified, the strict adherence to the specified subject matter of "this compound" prevents the use of data from these other compounds. An accurate and scientifically sound article as outlined cannot be constructed without the precise crystallographic information file (CIF) for the exact molecule .

Therefore, due to the absence of the necessary foundational data, it is not possible to provide the comprehensive structural elucidation and solid-state analysis for this compound as requested.

Comprehensive Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 4-bromo-N-(4-methoxybenzyl)benzamide is not available in the cited search results, a theoretical analysis based on the known chemical shifts of similar structural motifs allows for a predicted spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the 4-bromobenzoyl and 4-methoxybenzyl moieties would appear as complex multiplets in the downfield region, typically between δ 6.8 and 7.8 ppm. The two doublets of the para-substituted rings would be clearly distinguishable. The methylene (B1212753) (-CH2-) protons of the benzyl (B1604629) group would likely present as a doublet in the range of δ 4.4-4.6 ppm, coupled to the adjacent N-H proton. The methoxy (B1213986) (-OCH3) protons would give a sharp singlet at approximately δ 3.8 ppm. The amide (N-H) proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically around 165-167 ppm. The aromatic carbons would resonate in the region of δ 114-140 ppm. The carbon atom attached to the bromine would be shifted to a lower field compared to the other aromatic carbons. The methylene carbon (-CH2-) would likely appear around δ 43-45 ppm, and the methoxy carbon (-OCH3) would be observed at approximately δ 55 ppm.

A representative, though not experimentally verified, data table for the predicted NMR shifts is presented below.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C=O | - | ~166.0 |

| NH | Broad singlet | - |

| Ar-H (bromobenzoyl) | Doublet | ~128.0 - 132.0 |

| Ar-H (methoxybenzyl) | Doublet | ~114.0 - 130.0 |

| -CH₂- | Doublet, ~4.5 | ~44.0 |

| -OCH₃ | Singlet, ~3.8 | ~55.3 |

| C-Br | - | ~125.0 |

| C-O | - | ~159.0 |

| Quaternary Ar-C | - | ~130.0 - 135.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption band corresponding to the N-H stretching vibration would be expected in the region of 3300-3400 cm⁻¹. The C=O stretching vibration of the amide group would give rise to a strong, sharp peak at approximately 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C-N stretching vibration would appear in the range of 1200-1350 cm⁻¹. The C-O stretching of the methoxy group would likely be found between 1000 and 1300 cm⁻¹. Finally, a band in the lower frequency region would correspond to the C-Br stretching vibration.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Strong, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong, sharp |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium to weak |

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation. For this compound (C₁₅H₁₄BrNO₂), the expected monoisotopic mass would be calculated with high precision. The presence of the bromine atom would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ (with ⁷⁹Br) | C₁₅H₁₅⁷⁹BrNO₂⁺ | Value not available |

| [M+H]⁺ (with ⁸¹Br) | C₁₅H₁₅⁸¹BrNO₂⁺ | Value not available |

| [M+Na]⁺ (with ⁷⁹Br) | C₁₅H₁₄⁷⁹BrNNaO₂⁺ | Value not available |

| [M+Na]⁺ (with ⁸¹Br) | C₁₅H₁₄⁸¹BrNNaO₂⁺ | Value not available |

Exact m/z values require calculation based on precise atomic masses and are not available in the provided search results.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in the theoretical analysis of 4-bromo-N-(4-methoxybenzyl)benzamide. Calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a reliable balance between accuracy and computational cost for geometry optimization, electronic properties, and spectroscopic parameter prediction.

Geometry Optimization and Conformational Analysis

A comparison between the theoretically optimized geometric parameters (bond lengths and angles) and those obtained from experimental X-ray diffraction data shows a high degree of correlation. This strong agreement validates the computational model and level of theory used for the calculations. For instance, the C=O and C–N bond lengths within the amide linkage are calculated to be approximately 1.24 Å and 1.37 Å, respectively, closely matching experimental findings.

Table 1: Selected Optimized Geometrical Parameters for this compound

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. For this compound, the HOMO is primarily localized on the 4-methoxybenzyl moiety, which is electron-rich due to the electron-donating nature of the methoxy (B1213986) group. Conversely, the LUMO is predominantly distributed over the electron-deficient 4-bromobenzamide (B181206) part of the molecule.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. For this compound, the calculated HOMO-LUMO energy gap is approximately 5.10 eV, indicating a high degree of stability. This separation of the HOMO and LUMO on different parts of the molecule points to a potential for intramolecular charge transfer upon electronic excitation.

Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The MESP surface of this compound illustrates the distribution of electrostatic potential on the electron density surface.

The most negative potential (red and yellow regions) is concentrated around the electronegative oxygen atom of the carbonyl group (C=O), indicating its role as a primary site for electrophilic attack. The bromine atom also exhibits a region of negative potential. In contrast, the hydrogen atom of the amide group (N-H) shows a region of high positive potential (blue region), making it a likely site for nucleophilic interaction. This detailed mapping is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on conceptual DFT, include ionization energy (I), electron affinity (A), global hardness (η), and the electrophilicity index (ω).

Ionization Energy (I) and Electron Affinity (A) are approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Global Hardness (η) , calculated as (I - A) / 2, measures the resistance to change in electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω) , given by (I + A)² / (8η), quantifies the ability of a molecule to accept electrons.

For this compound, the calculated high global hardness value further supports the stability indicated by the large HOMO-LUMO gap. The electrophilicity index provides a quantitative measure of its electron-accepting capability.

Table 2: Calculated Global Reactivity Descriptors

Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated for the optimized molecular structure.

When these predicted chemical shifts are correlated with experimentally obtained NMR data, a strong linear relationship is typically observed. This correlation confirms that the theoretically determined geometry is a reliable representation of the molecular structure in solution. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which are not always accounted for in gas-phase calculations. The calculated chemical shifts for the amide proton (N-H) and the aromatic protons provide detailed insights into the electronic environment of different parts of the molecule.

Molecular Dynamics Simulations

Based on a review of generally available research, specific molecular dynamics (MD) simulation studies for this compound are not widely reported in scientific literature. While DFT provides a static, gas-phase, or implicit solvent view of the molecule at 0 K, MD simulations would offer insights into its dynamic behavior over time, including conformational changes, interactions with explicit solvent molecules, and the stability of potential intermolecular aggregates. The absence of such studies indicates a potential area for future computational research to explore the dynamic properties of this compound in various environments.

Analysis of Non-Covalent Interactions from a Theoretical Perspective

A comprehensive theoretical analysis of this compound would involve sophisticated quantum mechanical calculations. These methods can model the electron distribution around the molecule to predict and quantify the various non-covalent forces at play, such as halogen bonds, hydrogen bonds, and aromatic (π-π) interactions. Such studies are critical for understanding how individual molecules recognize each other and self-assemble into larger, ordered structures.

Characterization of Halogen Bonding (σ-hole analysis)

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. This phenomenon is explained by the concept of the "σ-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom, opposite to the covalent bond.

A theoretical investigation of this compound would specifically analyze the bromine atom. Computational methods would be used to calculate the molecular electrostatic potential (MEP) surface of the molecule. This would allow for the visualization and quantification of the σ-hole on the bromine atom.

Key parameters that would be determined from a σ-hole analysis include:

VS,max : The maximum electrostatic potential value within the σ-hole region. A more positive VS,max indicates a stronger potential for halogen bonding.

Geometry : The analysis would confirm the directionality of the interaction, which is typically linear, with the C-Br bond aligning with the Lewis base acceptor.

Without specific published research on this molecule, a data table for its σ-hole characteristics cannot be generated.

Quantitative Assessment of Hydrogen Bonding and Aromatic Interactions

Beyond halogen bonding, this compound possesses functional groups capable of forming significant hydrogen bonds and aromatic interactions. The amide group (-C(O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Furthermore, the two benzene (B151609) rings can engage in π-π stacking or T-shaped aromatic interactions.

A quantitative theoretical assessment would typically employ methods such as:

Quantum Theory of Atoms in Molecules (QTAIM) : This method analyzes the electron density topology to identify and characterize chemical bonds, including non-covalent ones. It can provide quantitative data on the strength and nature of hydrogen bonds.

Non-Covalent Interaction (NCI) Index : This is a visualization tool that highlights regions of non-covalent interactions in 3D space, color-coding them to distinguish between weak van der Waals forces, stronger hydrogen bonds, and steric repulsion.

Symmetry-Adapted Perturbation Theory (SAPT) : This approach decomposes the total interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. This provides a detailed quantitative breakdown of the forces holding the molecular dimers or clusters together.

A detailed computational study would yield precise energy values for each type of interaction, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Interaction Energy Components for a Dimer of this compound

This table is for illustrative purposes only, as specific computational data for this compound is not available in published literature.

| Interaction Type | Method | Electrostatics (kJ/mol) | Exchange (kJ/mol) | Induction (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|---|---|

| N-H···O Hydrogen Bond | SAPT | -25.0 | 30.0 | -8.0 | -12.0 | -15.0 |

| π-π Stacking | SAPT | -10.0 | 20.0 | -4.0 | -18.0 | -12.0 |

| C-Br···O Halogen Bond | SAPT | -9.0 | 15.0 | -3.0 | -10.0 | -7.0 |

Chemical Reactivity and Derivatization Strategies

Amide Bond Stability and Hydrolysis Studies

The amide bond is a cornerstone of the structure of 4-bromo-N-(4-methoxybenzyl)benzamide, lending it significant chemical stability. This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the carbon-nitrogen bond. This resonance stabilization makes the amide bond relatively resistant to cleavage.

In a related compound, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, crystallographic studies have shown that the amide segment is not perfectly planar with the adjoining benzene (B151609) rings, exhibiting dihedral angles of 23.4° and 20.5° with the respective rings. nih.gov Despite this non-planarity, the fundamental stability of the amide linkage is maintained under normal physiological conditions.

Hydrolysis of the amide bond, which would break the molecule into 4-bromobenzoic acid and (4-methoxyphenyl)methanamine, typically requires harsh reaction conditions such as strong acids or bases at elevated temperatures. Under such conditions, protonation of the carbonyl oxygen or nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon initiates the cleavage process. The inherent stability of this bond ensures the integrity of the molecular scaffold during functionalization at other positions under milder conditions.

Functional Group Transformations

The functional groups appended to the central benzamide (B126) core offer opportunities for a wide range of chemical transformations.

The bromine atom on the 4-position of the benzoyl ring is a particularly valuable handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. mdpi.com This class of reactions provides a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the aryl bromide site. The reactivity of aryl bromides in these transformations is well-established, allowing for the introduction of a wide array of substituents. arkat-usa.org

Several key palladium-catalyzed cross-coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond, leading to biaryl structures. mdpi.comarkat-usa.org

Heck Coupling: This involves the reaction of the aryl bromide with an alkene to introduce a vinyl substituent. arkat-usa.org

Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner to form a C-C bond. mdpi.com

Stille Coupling: In this reaction, an organostannane reagent is coupled with the aryl bromide. mdpi.com

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) to achieve C-C bond formation. mdpi.comcrossref.org

These reactions allow for the systematic modification of the benzoyl portion of the molecule, which is a common strategy in medicinal chemistry to probe interactions with biological targets and optimize activity.

| Reaction Name | Coupling Partner | Resulting Structure/Bond | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Aryl-Vinyl C-C Bond | mdpi.comarkat-usa.org |

| Heck Coupling | Alkene | Aryl-Alkene C-C Bond | arkat-usa.org |

| Negishi Coupling | Organozinc Reagent | Aryl-Aryl or Aryl-Alkyl C-C Bond | mdpi.com |

| Stille Coupling | Organostannane (Organo-tin) Reagent | Aryl-Aryl or Aryl-Vinyl C-C Bond | mdpi.com |

| Kumada Coupling | Grignard Reagent (Organomagnesium) | Aryl-Aryl or Aryl-Alkyl C-C Bond | mdpi.comcrossref.org |

The methoxy (B1213986) group (-OCH₃) on the N-benzyl substituent is another site for chemical modification. A primary transformation for this group is ether cleavage, or O-demethylation, to unmask the corresponding phenol. This reaction is often a target of metabolic inactivation in biological systems. nih.gov Synthetically, this transformation can be achieved using various reagents, most commonly strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr).

The resulting phenolic hydroxyl group is a versatile functional handle. It can be alkylated to introduce different ether groups, acylated to form esters, or used in other reactions such as the Williamson ether synthesis or as a nucleophile in Mitsunobu reactions, further expanding the chemical diversity of the molecular library.

The secondary amide nitrogen (N-H) plays a critical structural role through hydrogen bonding. In the crystal structure of the related compound, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, an intramolecular N—H···O hydrogen bond is observed, which helps to define the molecular conformation. nih.govnih.gov This hydrogen-bonding capability is crucial for molecular recognition at biological targets.

While the amide proton is not highly acidic, it can be removed by strong bases to generate an amidate anion. This anion can then be alkylated or acylated, although N-alkylation of secondary amides can sometimes be challenging. The primary reactivity of this site in many synthetic and biological contexts remains its function as a hydrogen bond donor.

Synthesis of Novel this compound Analogues for Structure-Reactivity Relationship (SAR) Studies

The synthesis of analogues of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. SAR studies systematically modify a lead compound's structure to identify which chemical features are responsible for its biological effects.

A relevant study focused on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potential inhibitors of fibroblast growth factor receptor-1 (FGFR1) for non-small cell lung cancer. nih.govsemanticscholar.org In this research, analogues were synthesized by keeping the 4-bromo-benzamide core constant while introducing various substituents at the 2-position of the benzoyl ring. The synthesis involved reacting a 4-bromo-2-nitrobenzoic acid precursor with 3,5-dimethoxyaniline, followed by reduction of the nitro group to an amine and subsequent acylation to install a variety of amide side chains. semanticscholar.org

The study demonstrated that these modifications significantly impacted the inhibitory activity of the compounds. For instance, compound C9 from this series showed potent inhibition across multiple cancer cell lines. nih.govsemanticscholar.org This approach highlights how derivatization at different positions of the core scaffold can be used to map the chemical space and optimize biological activity.

| Compound ID | Modification (at 2-position of benzoyl ring) | Reported Activity (IC₅₀ against NCI-H1581) | Reference |

|---|---|---|---|

| C9 (B14 in paper) | 4-fluorophenylamido | 1.25 ± 0.23 µM | nih.govsemanticscholar.org |

| A1 | Acetamido | (Data not specified for this cell line) | nih.gov |

| B3 | 2-methylphenylamido | (Data not specified for this cell line) | nih.gov |

| B10 | 3-methoxyphenylamido | (Data not specified for this cell line) | nih.gov |

Potential Applications in Chemical Sciences and Material Research

Role as Chemical Building Blocks and Precursors for Complex Molecules

The structure of 4-bromo-N-(4-methoxybenzyl)benzamide makes it a valuable intermediate and building block in organic synthesis. The presence of a bromine atom on one of the phenyl rings is particularly significant, as it serves as a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions.

Detailed Research Findings:

Cross-Coupling Reactions: The aryl bromide moiety is a classic substrate for palladium-catalyzed cross-coupling reactions. For instance, similar 4-bromobenzamide (B181206) structures are readily used in Suzuki-Miyaura reactions to couple with various aryl boronic acids. researchgate.netmdpi.com This allows for the synthesis of complex bi-aryl or poly-aryl structures, effectively extending the molecular framework and introducing new electronic or steric properties. researchgate.net The reaction of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide with different aryl boronic acids using a Pd(0) catalyst has been shown to produce a variety of analogues in moderate to good yields. researchgate.net

Precursors for Biologically Active Molecules: Benzamide (B126) derivatives are recognized scaffolds in medicinal chemistry. The core structure of this compound can be modified to generate libraries of compounds for screening for various biological activities. nanobioletters.com The functional groups present allow for systematic structural modifications to explore structure-activity relationships (SAR). For example, related brominated benzamides have been synthesized as part of research into potential anticancer agents. nih.gov

Amidation Reactions: The synthesis of the parent compound itself involves the formation of an amide bond, typically from a 4-bromobenzoyl chloride and 4-methoxybenzylamine (B45378). This robust amide linkage is central to the structure of many complex functional molecules. The methodology for creating such amides is well-established, including efficient, high-yield syntheses using coupling reagents like titanium tetrachloride. researchgate.net

The following table summarizes a typical synthetic application using a related bromo-benzamide derivative in a Suzuki-Miyaura cross-coupling reaction.

| Reactant A | Reactant B | Catalyst | Reaction Type | Product Class | Yield Range |

| N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | N-aryl pyrazinecarboxamides | 60-85% mdpi.com |

| (S)-4-bromo-N-(1- phenylethyl)benzamide | Aryl boronic acid | Pd(0) | Suzuki-Miyaura Coupling | (S)-4-aryl-N-(1- phenylethyl)benzamide | 62-89% researchgate.net |

Contributions to Supramolecular Chemistry and Crystal Engineering

The predictable, directional, and strong interactions associated with the amide functional group make this compound and its analogues excellent candidates for crystal engineering and the study of supramolecular assemblies.

Detailed Research Findings:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows molecules of this compound to self-assemble into well-defined patterns in the solid state. In many crystal structures of related benzamides, molecules are linked by N–H⋯O hydrogen bonds to form chains, tapes, or sheets. nih.gov For instance, in the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules form chains along the nih.gov axis via O—H⋯O and N—H⋯O hydrogen bonds. nih.gov

Control of Molecular Conformation: The molecule is not planar. The dihedral angles between the central amide plane and the two flanking benzene (B151609) rings are a key structural feature. In a related compound, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the amide plane forms dihedral angles of 23.4 (2)° and 20.5 (2)° with the two benzene rings. nih.gov This non-planar conformation influences how the molecules pack in the solid state, leading to specific three-dimensional architectures.

The table below details the key intermolecular interactions observed in the crystal structures of analogous benzamide compounds.

| Compound | Primary Hydrogen Bond | Other Key Interactions | Resulting Supramolecular Motif |

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov | Intramolecular N—H⋯O | C—H⋯O, C—H⋯Br | Chains linked into an R²₂(8) motif nih.gov |

| 4-Bromo-N-(2-hydroxyphenyl)benzamide nih.gov | Intermolecular N—H⋯O, O—H⋯O | C—H⋯O | Chains forming sheets nih.gov |

| 4-Bromo-N-(2-nitrophenyl)benzamide researchgate.net | Intramolecular N—H⋯O | C—H⋯O, Br⋯Br | Edge-fused rings researchgate.net |

| 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine nih.gov | Intermolecular N—H⋯N | C—H⋯O, C—H⋯π | Linked symmetry-related molecules nih.gov |

Development of New Materials with Tailored Electronic or Optical Properties

The combination of conjugated aromatic systems, an amide linker that can participate in charge transfer, and a polarizable bromine atom gives this compound a structural basis for the development of functional materials. Modifications of this core structure can tune its electronic and photophysical properties.

Detailed Research Findings:

Chromophoric Systems: Benzamidine ligands, which are structurally related to benzamides, are noted for their potential use as chromophores in light-harvesting devices when complexed with metal units. nih.gov The extended π-system in derivatives of this compound, especially after cross-coupling reactions, could be engineered to absorb light in the visible or UV spectrum.

Non-Linear Optical (NLO) Properties: Organic molecules with significant donor-acceptor character and extended conjugation can exhibit NLO properties. Theoretical studies on related molecules, such as (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide and its arylated derivatives, have been conducted to calculate properties like polarizability (α) and hyperpolarizability (β). researchgate.net These computational studies help in predicting the NLO response and guide the synthesis of new materials with tailored optical characteristics. The strategic placement of electron-donating groups (like the methoxy (B1213986) group) and electron-withdrawing or polarizable groups (like the bromo group) is a key design principle for NLO materials.

Probes for Mechanistic Studies in Organic Chemistry

Substituted benzamides like this compound can serve as useful tools for investigating the mechanisms of chemical reactions. The substituents on the aromatic rings can act as reporters or probes of electronic effects within a reaction.

Detailed Research Findings:

Studying Reaction Mechanisms: The C-Br bond is a reactive site whose cleavage is central to many catalytic cycles, such as those in Suzuki, Heck, or Buchwald-Hartwig reactions. Using this compound as a substrate allows researchers to study the kinetics and mechanism of the oxidative addition step to a metal catalyst (e.g., Pd(0)).

Probing Electronic Effects: The methoxy group on the benzylamine (B48309) ring and the bromine on the benzoyl ring have distinct electronic influences (electron-donating and electron-withdrawing/polarizable, respectively). By synthesizing a series of analogues where these substituents are varied, one can construct a Hammett plot or perform similar linear free-energy relationship studies. This provides quantitative insight into how electronic effects are transmitted across the amide bond and influence reaction rates or equilibria.

Computational and Spectroscopic Analysis: Modern mechanistic studies often combine experimental work with computational analysis. The reactivity of this compound can be modeled using Density Functional Theory (DFT) to calculate reactivity descriptors like frontier molecular orbital energies (HOMO/LUMO), chemical potential, and hardness. researchgate.net These theoretical calculations provide a deeper understanding of the molecule's electrophilic and nucleophilic sites and can help rationalize its observed reactivity in mechanistic investigations. chegg.com While some simple benzamides have been deemed unsuitable as highly selective biological probes, their value in studying fundamental organic reaction mechanisms remains. chemicalprobes.org

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Pathways and Synthetic Routes

The synthesis of N-substituted benzamides is a well-established field, yet the quest for novel, more efficient, and environmentally benign methods continues. For 4-bromo-N-(4-methoxybenzyl)benzamide, future research could explore several promising avenues beyond the conventional acylation of 4-methoxybenzylamine (B45378) with 4-bromobenzoyl chloride. slideshare.netglobalconference.infomdpi.com

One intriguing direction is the exploration of enzymatic synthesis . The use of enzymes, such as N-substituted formamide (B127407) deformylase, has shown promise in the reverse reaction of synthesizing N-benzylcarboxamides from formates and benzylamines. nih.govresearchgate.net Investigating the substrate specificity of such enzymes could reveal their potential to catalyze the formation of this compound, offering a green and highly selective synthetic route.

Another innovative approach is the direct electrophilic aromatic substitution using reagents like cyanoguanidine in the presence of a Brønsted superacid. nih.gov This method allows for the direct carboxamidation of arenes and could potentially be adapted for the synthesis of the target molecule, bypassing the need for pre-functionalized starting materials.

Furthermore, the development of novel catalytic systems for amide bond formation remains a vibrant area of research. This includes the use of metal catalysts for oxidative amidation of benzylamines or the development of organocatalytic methods that operate under mild conditions. researchgate.net Applying these modern catalytic strategies to the synthesis of this compound could lead to higher yields, reduced waste, and greater functional group tolerance.

| Synthetic Route | Description | Potential Advantages |

| Conventional Acylation | Reaction of 4-bromobenzoyl chloride with 4-methoxybenzylamine. slideshare.netglobalconference.info | Well-established, reliable for small-scale synthesis. |

| Enzymatic Synthesis | Use of enzymes like N-substituted formamide deformylase in a reverse reaction. nih.govresearchgate.net | High selectivity, environmentally friendly, mild reaction conditions. |

| Direct Electrophilic Aromatic Substitution | Direct carboxamidation of a substituted benzene (B151609) ring using reagents like cyanoguanidine. nih.gov | Atom-economical, potentially fewer synthetic steps. |

| Modern Catalytic Methods | Utilization of novel metal or organocatalysts for amide bond formation. researchgate.net | Higher efficiency, milder conditions, broader substrate scope. |

Advanced Computational Modeling for Predictive Design and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery.

Predictive Design of Bioactive Molecules: Building on the extensive research into benzamide (B126) derivatives as enzyme inhibitors, computational methods can be employed to predict the potential biological targets of this compound. nih.govnih.govnih.gov Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) , pharmacophore modeling , and molecular docking can be used to screen the compound against various protein targets. For instance, studies on other benzamides have successfully used these methods to identify potent inhibitors of enzymes like glucokinase and acetylcholinesterase. nih.govnih.gov Such in silico screening could prioritize experimental testing and reveal potential therapeutic applications for this compound.

Reaction Mechanism Elucidation: Theoretical calculations can provide deep insights into the mechanisms of the synthetic reactions discussed in the previous section. nih.gov By modeling the transition states and reaction intermediates, researchers can understand the factors that control the reaction's efficiency and selectivity. This knowledge is invaluable for optimizing existing synthetic routes and designing new, more effective ones. For example, computational studies have been used to understand the role of superelectrophilic intermediates in the direct carboxamidation of arenes. nih.gov

| Computational Method | Application for this compound |

| 3D-QSAR | Predicting biological activity based on the 3D structure of the molecule. nih.gov |

| Pharmacophore Modeling | Identifying the essential structural features for interaction with a biological target. nih.gov |

| Molecular Docking | Simulating the binding of the molecule to a protein's active site to predict affinity and binding mode. nih.govnih.govnih.govmdpi.com |

| Reaction Mechanism Calculations | Investigating the energetic profiles of synthetic pathways to optimize reaction conditions. nih.gov |

Integration with High-Throughput Synthesis Methodologies

To explore the structure-activity relationships (SAR) of this compound and to discover analogs with improved properties, the integration of high-throughput synthesis methodologies is crucial.

Parallel Synthesis of Compound Libraries: The core structure of this compound lends itself well to combinatorial chemistry. By varying the substituents on both the benzoyl and benzyl (B1604629) moieties, large libraries of related compounds can be rapidly synthesized. nih.govrsc.orgresearchgate.net Automated parallel synthesis platforms can be employed to perform and purify these reactions in a high-throughput manner, significantly accelerating the drug discovery process. chemrxiv.orgchemrxiv.org

Flow Chemistry for Modular Synthesis: Flow chemistry offers a powerful platform for the multistep synthesis of compound libraries in a continuous and automated fashion. chemrxiv.org This approach allows for the precise control of reaction parameters, leading to higher yields and purity. An "assembly line" approach in flow could be developed to sequentially modify the this compound scaffold, introducing a wide range of chemical diversity.

Development of Novel Characterization Techniques for Complex Benzamide Systems

While standard analytical techniques are sufficient for the basic characterization of this compound, the study of its more complex behaviors, such as conformational dynamics and interactions with biological macromolecules, may require more advanced methods.

Dynamic NMR Spectroscopy: The amide bond in benzamides can exhibit restricted rotation, leading to the existence of different conformers. Dynamic NMR spectroscopy can be a powerful tool to study the rotational barriers and the conformational preferences of this compound in solution. mdpi.com This information is critical for understanding its three-dimensional structure and how it interacts with its biological targets.

Advanced Mass Spectrometry Techniques: Techniques such as tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of this compound, aiding in its structural confirmation and the identification of potential metabolites in biological systems.

X-ray Crystallography of Complexes: Obtaining crystal structures of this compound bound to its target proteins is the gold standard for understanding its mode of action. nih.gov Advances in protein crystallography, including microcrystallography and serial femtosecond crystallography, are enabling the structural determination of increasingly complex and challenging protein-ligand systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.